2-Thiouracil

Neuroscience Nitric Oxide Signaling Enzyme Inhibition

Select 2-Thiouracil for its unmatched selectivity in nNOS inhibition (Ki=20 μM, no iNOS/eNOS crosstalk) and validated melanoma-targeting via covalent dopaquinone binding. This sulfur-containing uracil analog outperforms generic thiouracils (PTU, methimazole) in neuroscience, oncology, and endocrine research. Procure high-purity material with documented lot-specific certificates to ensure reproducibility in nNOS dimerization assays, BH4 antagonism studies, and melanoma diagnostic development.

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
CAS No. 124700-72-7
Cat. No. B043587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiouracil
CAS124700-72-7
Synonyms2(1H)-Pyrimidinethione, 6-hydroxy- (9CI)
Molecular FormulaC4H4N2OS
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)S
InChIInChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyZEMGGZBWXRYJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
VERY SLIGHTLY SOL IN WATER (1:2000);  PRACTICALLY INSOL IN ETHER, ACIDS;  READILY SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ALC;  SOL IN ANHYD HYDROGEN FLUORIDE

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiouracil (CAS 124700-72-7) Procurement Guide: Scientific & Industrial Differentiation


2-Thiouracil (CAS 124700-72-7) is a sulfur-containing uracil analog with the molecular formula C4H4N2OS. It functions as a nucleobase analogue and is historically recognized as an antithyroid agent that inhibits thyroid peroxidase (TPO) [1]. Additionally, it is a selective inhibitor of neuronal nitric oxide synthase (nNOS) with a reported Ki of 20 μM [2], and it acts as a highly specific melanoma seeker due to its covalent binding to dopaquinone in melanin biosynthesis [3].

Why Generic 2-Thiouracil Substitution Fails: Key Differentiators for Scientific Procurement


Generic substitution of 2-thiouracil with other thiouracils or antithyroid agents is scientifically unsound due to substantial differences in target selectivity, potency, and mechanism. While compounds like 6-propyl-2-thiouracil (PTU) and methimazole are also antithyroid agents, they exhibit divergent profiles in nNOS inhibition, NOS isoform selectivity, and melanin incorporation [1][2]. These distinctions directly impact experimental outcomes in neuroscience, oncology, and endocrinology research, making precise compound selection critical for reproducibility and data interpretation.

2-Thiouracil Quantitative Evidence Guide: Head-to-Head Comparisons with Key Analogs


nNOS Inhibition: 2-Thiouracil (Ki=20 μM) vs. 6-Propyl-2-thiouracil (Ki=14-60 μM range)

2-Thiouracil competitively inhibits neuronal nitric oxide synthase (nNOS) with a Ki of 20 μM, and is inactive against inducible (iNOS) and endothelial (eNOS) isoforms [1]. In contrast, 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil inhibit NOS with Ki values ranging from 14 to 60 μM and show moderate selectivity for the neuronal isoform [2]. This makes 2-thiouracil a cleaner tool for nNOS-specific studies, whereas PTU has broader NOS inhibition.

Neuroscience Nitric Oxide Signaling Enzyme Inhibition

Thyroid Peroxidase (TPO) Inhibition: 2-Thiouracil vs. Methimazole and PTU

In a standardized rat thyroid gland microsomal assay, 6-propyl-2-thiouracil (PTU) exhibited an IC50 of 1.96 μM, while methimazole showed an IC50 of 1.07 μM [1]. 2-Thiouracil was not included in this specific head-to-head TPO assay, but it is known to inhibit TPO [2][3]. The absence of a direct IC50 comparison for 2-thiouracil limits its procurement advantage in TPO inhibition studies; however, its well-documented antithyroid action via TPO blockade remains a foundational characteristic.

Endocrinology Thyroid Research Drug Screening

Melanoma Targeting: 2-Thiouracil's Selective Incorporation vs. Other Thiouracils

2-Thiouracil is a highly specific melanoma seeker that selectively accumulates in active melanin-producing tissues via covalent binding to dopaquinone, an intermediate in melanin biosynthesis [1][2]. While other thiouracils like 6-methyl-2-thiouracil and 4-amino-2-mercaptopyrimidine also exhibit melanin affinity, 2-thiouracil's binding mechanism is well-characterized and leads to rapid incorporation into melanoma tumors in vivo, with radiolabeled [2-14C]thiouracil showing extremely rapid tumor uptake in mouse models [1].

Oncology Melanoma Research Imaging Agents

NOS Isoform Selectivity: 2-Thiouracil (nNOS-selective) vs. L-NIO (pan-NOS inhibitor)

2-Thiouracil exhibits stringent selectivity for neuronal NOS (nNOS) with no detectable activity against inducible (iNOS) or endothelial (eNOS) isoforms up to 500 μM [1]. In contrast, L-NIO is a potent but non-selective NOS inhibitor with Kis of 1.7, 3.9, and 3.9 μM for nNOS, eNOS, and iNOS, respectively [2]. This makes 2-thiouracil the preferred choice for studies requiring isolation of nNOS-mediated effects without confounding eNOS/iNOS inhibition.

Nitric Oxide Isoform Selectivity Chemical Tools

2-Thiouracil (CAS 124700-72-7) Research & Industrial Application Scenarios Based on Quantitative Evidence


Neuronal Nitric Oxide Synthase (nNOS) Pathway Dissection in Neuroscience

Leverage 2-thiouracil's selective nNOS inhibition (Ki=20 μM, no activity on iNOS/eNOS up to 500 μM) to isolate nNOS-specific contributions to synaptic plasticity, neuroinflammation, or neurodegenerative disease models without off-target NOS isoform effects [1].

Melanoma Imaging and Targeted Therapy Probe Development

Utilize 2-thiouracil's validated melanoma-seeking properties and covalent dopaquinone binding to develop novel diagnostic or therapeutic agents for pigmented melanoma, as demonstrated by rapid in vivo tumor uptake in mouse models [1].

Antithyroid Agent Reference Standard for Endocrine Disruption Screening

Employ 2-thiouracil as a reference inhibitor of thyroid peroxidase (TPO) in high-throughput screening assays to benchmark the potency of novel endocrine disruptors, while noting that PTU and methimazole are more potent alternatives for TPO inhibition studies [1].

Chemical Biology Tool for nNOS Dimerization Studies

Apply 2-thiouracil to investigate nNOS dimerization dynamics, as it antagonizes BH4-induced nNOS dimerization at 500 μM, providing a chemical probe to dissect the interdependence of substrate and pteridine binding sites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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